molecular formula C9H19NO B084903 n-Hexylpropanamide CAS No. 10264-24-1

n-Hexylpropanamide

Cat. No.: B084903
CAS No.: 10264-24-1
M. Wt: 157.25 g/mol
InChI Key: WVNFFHLXDXOSGO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: n-Hexylpropanamide, can be synthesized through the reaction of hexylamine with propanoic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the production of propanamide, N-hexyl-, may involve the continuous flow process where hexylamine and propanoic acid are fed into a reactor along with a dehydrating agent. The reaction mixture is then heated to the required temperature, and the product is continuously removed and purified through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: n-Hexylpropanamide, undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

n-Hexylpropanamide, has several applications in scientific research:

Mechanism of Action

The mechanism of action of propanamide, N-hexyl-, involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may inhibit the activity of certain enzymes or bind to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved vary based on the specific context of its use .

Comparison with Similar Compounds

Comparison: n-Hexylpropanamide, is unique due to the presence of the hexyl group, which imparts distinct physicochemical properties such as increased hydrophobicity and altered reactivity compared to its analogs. This uniqueness makes it suitable for specific applications where these properties are advantageous .

Properties

IUPAC Name

N-hexylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-3-5-6-7-8-10-9(11)4-2/h3-8H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNFFHLXDXOSGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333721
Record name Propanamide, N-hexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10264-24-1
Record name N-Hexylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10264-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, N-hexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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